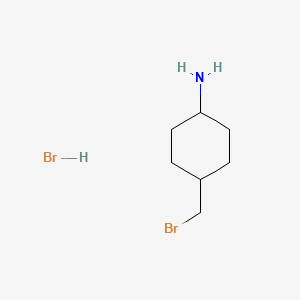![molecular formula C9H16ClNO3 B6607839 methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2839144-23-7](/img/structure/B6607839.png)
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (MAM-7-OC-HCl) is an organic compound with a chemical formula of C9H17ClN2O3. It is a white crystalline powder that is soluble in water and ethanol. MAM-7-OC-HCl is a versatile compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been found to have a wide range of advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a wide range of applications in scientific research. It has been used as a model compound for studying enzyme-catalyzed reactions, as a substrate for studying the mechanism of action of enzymes, and as a model compound for studying enzyme inhibition. It has also been used to study the structure and function of proteins, and as a tool for studying the structure-activity relationship of drugs. Additionally, it has been used in the study of the mechanism of action of drugs and the development of new drugs.
Wirkmechanismus
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is an inhibitor of enzymes involved in the metabolism of nucleic acids. It inhibits the enzyme thymidylate synthase, which is involved in the synthesis of thymidine monophosphate, an essential component of DNA. It also inhibits the enzyme dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, an essential component of the folate cycle. By inhibiting these enzymes, this compound can interfere with the synthesis of DNA and thus inhibit the growth of cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, to reduce inflammation, to inhibit the formation of blood clots, and to reduce the risk of stroke. Additionally, it has been found to reduce the risk of cardiovascular disease, to reduce the risk of type 2 diabetes, and to reduce the risk of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a stable compound, which makes it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, which can limit its use in certain types of experiments. Additionally, it can be toxic in high concentrations, and its effects can vary depending on the concentration used.
Zukünftige Richtungen
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a wide range of potential future directions. It could be used to study the structure-activity relationship of drugs, as a tool for drug discovery and development, and as a tool for studying enzyme inhibition. Additionally, it could be used to study the mechanism of action of drugs, as a tool for studying the structure and function of proteins, and as a tool for studying the biochemistry and physiology of cells. Finally, it could be used to study the effects of environmental toxins on cells and to develop new drugs for the treatment of cancer and other diseases.
Synthesemethoden
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is synthesized by the reaction of 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid with hydrochloric acid. The reaction is carried out in a two-step process, first with the acid and then with the hydrochloric acid. First, the acid is reacted with a base such as sodium hydroxide to form the amine salt of the acid. The amine salt is then reacted with hydrochloric acid to form the hydrochloride salt of the acid. The reaction is carried out at a temperature of approximately 80°C and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(6-10,13-9)3-5-9;/h2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMXDOOXZIQHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(O1)(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)
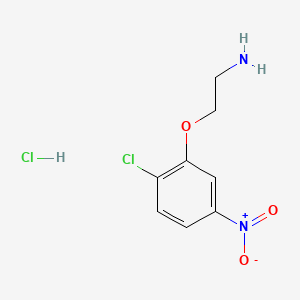
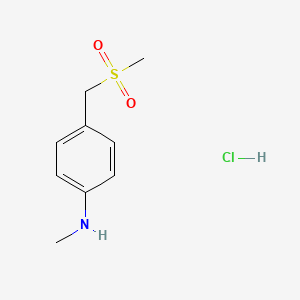


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
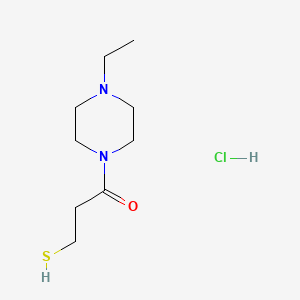
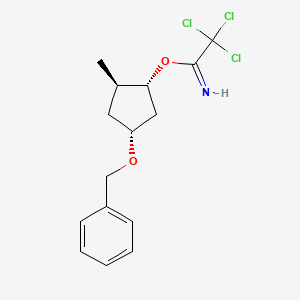

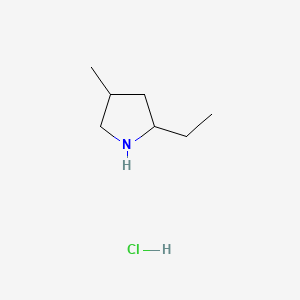
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
